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molecular formula C8H20N2 B135496 N,N'-Diisopropylethylenediamine CAS No. 4013-94-9

N,N'-Diisopropylethylenediamine

Cat. No. B135496
M. Wt: 144.26 g/mol
InChI Key: MFIGJRRHGZYPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315463B2

Procedure details

Obtained as a colorless oil (41%) from tert-butyl[(2,5-difluoro-4-isocyanatobenzyl)oxy]dimethylsilane (intermediate 141; 0.43 g, 1.46 mmol), trans-4-[(2-hydroxyethyl)(methyl)amino]cyclohexylhydroxy(di-2-thienyl)acetate (intermediate 60; 0.57 g, 1.46 mmol) and diisopropylethylendiamine (0.38 mL, 2.22 mmol) following the experimental procedure as described in intermediate 61 (reaction time and temperature: 24 hours at 60° C.), followed by a purification by column chromatography with silica gel, eluting with methylene chloride/ethanol (9:1).
Name
intermediate 141
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([N:17]=[C:18]=[O:19])=[CH:12][C:11]=1[F:20])([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[OH:21][CH2:22][CH2:23][N:24]([CH3:46])[C@H:25]1[CH2:30][CH2:29][C@H:28]([O:31][C:32]([C:41]2[S:42][CH:43]=[CH:44][CH:45]=2)([C:36]2[S:37][CH:38]=[CH:39][CH:40]=2)[C:33]([O-:35])=[O:34])[CH2:27][CH2:26]1>>[C:1]([Si:5]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([N:17]=[C:18]=[O:19])=[CH:12][C:11]=1[F:20])([CH3:7])[CH3:6])([CH3:4])([CH3:2])[CH3:3].[OH:21][CH2:22][CH2:23][N:24]([CH3:46])[C@H:25]1[CH2:30][CH2:29][C@H:28]([O:31][C:32]([C:36]2[S:37][CH:38]=[CH:39][CH:40]=2)([C:41]2[S:42][CH:43]=[CH:44][CH:45]=2)[C:33]([O-:35])=[O:34])[CH2:27][CH2:26]1.[CH:25]([NH:24][CH2:23][CH2:18][NH:17][CH:13]([CH3:12])[CH3:14])([CH3:30])[CH3:26]

Inputs

Step One
Name
intermediate 141
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OCC1=C(C=C(C(=C1)F)N=C=O)F
Name
intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN([C@@H]1CC[C@H](CC1)OC(C(=O)[O-])(C=1SC=CC1)C=1SC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OCC1=C(C=C(C(=C1)F)N=C=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.46 mmol
AMOUNT: MASS 0.43 g
Name
Type
product
Smiles
OCCN([C@@H]1CC[C@H](CC1)OC(C(=O)[O-])(C=1SC=CC1)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.46 mmol
AMOUNT: MASS 0.57 g
Name
Type
product
Smiles
C(C)(C)NCCNC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.22 mmol
AMOUNT: VOLUME 0.38 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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